molecular formula C15H16ClNO2S B10976218 N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B10976218
M. Wt: 309.8 g/mol
InChI Key: JYOPFRWOYGGQQW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenylmethyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorophenylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new drugs.

    Industry: Used in the production of dyes and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

Uniqueness

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other sulfonamides. The presence of the 2-chlorophenylmethyl group and the two methyl groups on the benzene ring can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11-7-8-14(9-12(11)2)20(18,19)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3

InChI Key

JYOPFRWOYGGQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C

Origin of Product

United States

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